molecular formula C8H18SSi2 B14515002 Ethenethione, bis(trimethylsilyl)- CAS No. 62827-97-8

Ethenethione, bis(trimethylsilyl)-

Cat. No.: B14515002
CAS No.: 62827-97-8
M. Wt: 202.47 g/mol
InChI Key: DWLGVDALKWUQSW-UHFFFAOYSA-N
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Description

Ethenethione, bis(trimethylsilyl)- is an organosilicon compound with the molecular formula C8H18SSi2. This compound is characterized by the presence of two trimethylsilyl groups attached to an ethenethione core. It is a colorless liquid that is soluble in organic solvents and is used in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethenethione, bis(trimethylsilyl)- can be synthesized through the reaction of ethenethione with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and involves the formation of a trimethylsilyl ether intermediate, which is then converted to the final product.

Industrial Production Methods

In an industrial setting, the production of ethenethione, bis(trimethylsilyl)- involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Ethenethione, bis(trimethylsilyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as alkoxides and amines can be used to substitute the trimethylsilyl groups.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted ethenethione derivatives.

Scientific Research Applications

Ethenethione, bis(trimethylsilyl)- has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organosilicon compounds.

    Biology: Employed in the study of biological systems and as a tool for modifying biomolecules.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethenethione, bis(trimethylsilyl)- involves the interaction of its trimethylsilyl groups with various molecular targets. The compound can act as a protecting group for hydroxyl and amino groups in organic synthesis, preventing unwanted reactions. Additionally, it can participate in radical reactions, where the trimethylsilyl groups stabilize reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

    Metal bis(trimethylsilyl)amides: Coordination complexes with similar trimethylsilyl groups.

    Titanocene bis(trimethylsilyl)acetylene: An organometallic compound with trimethylsilyl groups.

Uniqueness

Ethenethione, bis(trimethylsilyl)- is unique due to its specific ethenethione core and the presence of two trimethylsilyl groups. This structure imparts distinct chemical properties and reactivity, making it valuable in various applications.

Properties

CAS No.

62827-97-8

Molecular Formula

C8H18SSi2

Molecular Weight

202.47 g/mol

InChI

InChI=1S/C8H18SSi2/c1-10(2,3)8(7-9)11(4,5)6/h1-6H3

InChI Key

DWLGVDALKWUQSW-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C(=C=S)[Si](C)(C)C

Origin of Product

United States

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